molecular formula C14H16N4O3 B2473127 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide CAS No. 2034399-98-7

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide

Cat. No.: B2473127
CAS No.: 2034399-98-7
M. Wt: 288.307
InChI Key: BFBWSBDJZPWZER-XYPYZODXSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a stereospecific (1r,4r)-cyclohexyl core structure, which provides a rigid, well-defined three-dimensional conformation that is advantageous for interacting with biological targets. The molecule is a hybrid scaffold, incorporating both an isoxazole carboxamide moiety and a pyrimidine ring system, both of which are privileged structures in pharmaceuticals . Isoxazole carboxamide compounds have been investigated in pharmaceutical research for their potential as kinase inhibitors and in the modulation of various enzymatic pathways . The pyrimidin-2-yloxy fragment is a key pharmacophore found in numerous bioactive molecules; pyrimidine derivatives are known for their wide range of biological activities and are present in many marketed drugs, including antimicrobial, anti-HIV, antihistaminic, anticancer, and antipsychotic agents . This specific molecular architecture makes this compound a valuable chemical tool for researchers. Its primary applications include serving as a key intermediate in synthetic chemistry, a core scaffold for the development of targeted libraries in high-throughput screening, and a potential precursor for inhibitors of specific disease-associated enzymes. Researchers can utilize this compound to explore structure-activity relationships (SAR), probe biological mechanisms, and develop novel therapeutic candidates for various proliferative diseases . This product is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13(12-6-9-17-21-12)18-10-2-4-11(5-3-10)20-14-15-7-1-8-16-14/h1,6-11H,2-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBWSBDJZPWZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl intermediate, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step often involves the formation of the isoxazole ring via cyclization reactions under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₂₂N₄O₃
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 2034399-98-7

Its structure features a pyrimidine ring, a cyclohexyl group, and an isoxazole ring, which contribute to its biological activity.

Anticancer Activity

Research indicates that N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide may exhibit anticancer properties. The compound's mechanism of action is hypothesized to involve interaction with specific molecular targets that regulate cell proliferation and apoptosis. For instance, studies have shown that similar compounds can act as inhibitors of key enzymes involved in cancer cell growth .

Case Study:
A study evaluated various derivatives of isoxazole compounds for their cytotoxic effects against human cancer cell lines. Results indicated that certain derivatives showed promising activity, suggesting that this compound could be further investigated for its potential as an anticancer agent .

Enzyme Inhibition

Enzyme inhibition is a critical mechanism through which many pharmaceuticals exert their effects. The compound may inhibit enzymes related to metabolic pathways or signaling cascades involved in disease progression.

Research Findings:
In vitro assays have demonstrated that isoxazole derivatives can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes and cancer progression . This suggests that this compound might share similar inhibitory properties.

Neurological Applications

The structural components of the compound suggest potential applications in treating neurological disorders. Pyrimidine-containing compounds have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.

Relevant Studies:
Research has shown that certain pyrimidine derivatives can enhance cognitive function and provide neuroprotection against neurodegenerative diseases . This opens avenues for exploring this compound in neurological contexts.

Mechanism of Action

The mechanism of action for “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies, such as molecular docking or in vitro assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications
Compound Name Core Structure Substituents on Cyclohexyl Key Differences Potential Implications
N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide Isoxazole-5-carboxamide Pyrimidin-2-yloxy Reference compound Balanced solubility/bioavailability
4-Methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide Thiadiazole-5-carboxamide Pyridin-2-yloxy Thiadiazole (vs. isoxazole); pyridine (vs. pyrimidine) Increased metabolic stability; altered target affinity
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide Thiazol-2-yl (direct link) No cyclohexyl linker; thiazole substituent Reduced conformational rigidity; altered pharmacokinetics

Key Observations :

  • Thiadiazole vs. Isoxazole : Thiadiazole derivatives (e.g., compound from ) exhibit higher electronegativity and metabolic stability due to sulfur atoms but may reduce solubility compared to oxygen-rich isoxazoles .
  • Pyridine vs.
  • Linker Absence : Compounds without the cyclohexyl linker (e.g., ) lose spatial organization, which may diminish target selectivity .
Pharmacological and Physicochemical Properties
  • Solubility : The pyrimidine ring enhances water solubility compared to pyridine (), but the cyclohexyl group may offset this via hydrophobic interactions .
  • Binding Affinity : Pyrimidine’s dual nitrogen atoms (vs. pyridine’s single nitrogen) could improve interactions with ATP-binding pockets in kinases, as seen in similar scaffolds .
  • Metabolic Stability : Thiadiazole derivatives () resist oxidative metabolism better than isoxazoles but may suffer from higher plasma protein binding .

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas influenced by kinase activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H21N3O4\text{C}_{18}\text{H}_{21}\text{N}_{3}\text{O}_{4}

This structure includes a cyclohexyl group, a pyrimidinyl moiety, and an isoxazole ring, which are critical for its biological activity.

This compound is primarily known for its role as an inhibitor of specific protein kinases. Protein kinases are crucial in regulating various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of these kinases can lead to significant therapeutic effects in diseases characterized by abnormal cell growth, such as cancer.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown efficacy in inhibiting PLK1 (Polo-like kinase 1), which is involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Activity : Research indicates that derivatives of isoxazole compounds exhibit antiviral properties by interfering with viral replication processes .

In Vitro Studies

  • Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated significant cytotoxic effects with IC50 values ranging from 2.3 µM to 8.5 µM across different cell lines (Huh7, HepG2, SNU475) .
  • Mechanistic Insights : Further studies revealed that treatment with this compound caused G0/G1 phase arrest in Huh7 cells and decreased CDK4 levels, suggesting a mechanism involving cell cycle disruption .

Comparative Efficacy

Compound NameCell LineIC50 (µM)Mechanism
This compoundHuh72.3Cell cycle arrest
Other Isoxazole DerivativeHCT1163.8Apoptosis induction
Other Isoxazole DerivativeMCF717.9Selective toxicity

Case Studies and Clinical Implications

A notable study highlighted the use of this compound in combination therapies for enhanced anticancer activity. The compound was administered alongside established chemotherapeutics to assess synergistic effects. Results indicated improved efficacy and reduced side effects compared to monotherapy approaches .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Step 1 : Synthesis of the cyclohexyl-pyrimidinyloxy intermediate via nucleophilic substitution. For example, reacting 4-(pyrimidin-2-yloxy)cyclohexan-1-one with a reducing agent (e.g., NaHB(OAc)₃) in dichloromethane (DCM) under acidic conditions (HOAc) to yield stereospecific cyclohexylamine derivatives .
  • Step 2 : Coupling the cyclohexyl intermediate with isoxazole-5-carboxylic acid using carbodiimide reagents (e.g., EDC) and DMAP in anhydrous THF to form the carboxamide bond .
  • Optimization : Control reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to amine) to minimize byproducts. Monitor progress via TLC or HPLC-MS .

Q. How can researchers confirm the stereochemical configuration of the cyclohexyl moiety in this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data. For example, analogous compounds with (1r,4r) cyclohexyl groups have been validated via this method .
  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers and compare retention times with known standards .
  • NOESY NMR : Detect spatial proximity of protons on the cyclohexyl ring to confirm trans-diaxial orientation of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify protons on the pyrimidine (δ 8.3–8.8 ppm), isoxazole (δ 6.5–7.0 ppm), and cyclohexyl (δ 1.5–2.5 ppm) moieties. Integrate signals to verify substitution patterns .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 357.1422) with <2 ppm error .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the isoxazole ring influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the isoxazole 3-position enhance metabolic stability but may reduce solubility.
  • Methyl groups at the 5-position improve binding affinity to kinase targets (e.g., IC₅₀ values <100 nM in analogous pyrimidine-carboxamides) .
  • Table 1 : Comparative IC₅₀ values for substituent variations:
Isoxazole SubstituentTarget KinaseIC₅₀ (nM)
5-MethylEGFR85
3-TrifluoromethylVEGFR-2120
UnsubstitutedPDGFR-β450
Data derived from pyrimidine-amide analogs in .

Q. What strategies mitigate instability of the pyrimidinyloxy-cyclohexyl linkage under physiological conditions?

  • Methodology :

  • pH Buffering : Maintain pH 6.5–7.5 in formulation buffers to prevent hydrolysis of the ether bond .
  • Prodrug Design : Mask the cyclohexylamine with enzymatically cleavable groups (e.g., acetyl) to enhance plasma stability .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to minimize degradation .

Q. How can contradictory data on target selectivity be resolved?

  • Approach :

  • Kinase Profiling Panels : Test the compound against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • Molecular Dynamics Simulations : Model binding interactions with ATP pockets of conflicting targets (e.g., EGFR vs. HER2) to rationalize selectivity .
  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. radiometric) to rule out assay-specific artifacts .

Q. What in vitro assays are recommended for evaluating its pharmacokinetic properties?

  • Assay Suite :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate hepatic clearance .
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .
  • Plasma Protein Binding : Use ultracentrifugation or equilibrium dialysis to measure unbound fraction (fu >5% desirable) .

Methodological Challenges & Solutions

Q. Why do coupling reactions between the isoxazole and cyclohexylamine intermediates yield variable results?

  • Root Causes :

  • Steric Hindrance : Bulky substituents on the cyclohexyl ring slow carboxamide formation. Use microwave-assisted synthesis (60°C, 30 min) to accelerate kinetics .
  • Impurity Carryover : Residual solvents (e.g., DMF) inhibit activation. Purify intermediates via flash chromatography (SiO₂, ethyl acetate/hexane) before coupling .

Q. How can researchers validate target engagement in cellular models?

  • Techniques :

  • Cellular Thermal Shift Assay (CETSA) : Heat-shock treated lysates and monitor compound-induced stabilization of the target protein .
  • BRET/FRET Biosensors : Quantify intracellular kinase inhibition using engineered reporter cell lines .

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